An In-depth Technical Guide to 5-(3-hydroxyphenyl)-5-phenylhydantoin
An In-depth Technical Guide to 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical guide provides a comprehensive overview of the core basic properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the anti-seizure medication phenytoin (B1677684). The information is tailored for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's chemical and physical characteristics, pharmacological profile, and relevant experimental protocols.
Core Properties
5-(3-hydroxyphenyl)-5-phenylhydantoin, also known as m-hydroxyphenyl-phenylhydantoin (m-HPPH), is a significant metabolite of phenytoin, formed through aromatic hydroxylation. Understanding its properties is crucial for a complete comprehension of phenytoin's metabolic fate and potential biological activity of its derivatives.
Chemical and Physical Data
Quantitative data for 5-(3-hydroxyphenyl)-5-phenylhydantoin is summarized below. For comparative purposes, data for the related and more extensively studied 4-hydroxy isomer and the parent compound, phenytoin, are also included where available.
| Property | 5-(3-hydroxyphenyl)-5-phenylhydantoin | 5-(4-hydroxyphenyl)-5-phenylhydantoin | Phenytoin (5,5-diphenylhydantoin) |
| CAS Number | 30074-03-4[1] | 2784-27-2 | 57-41-0[2] |
| Molecular Formula | C₁₅H₁₂N₂O₃[1] | C₁₅H₁₂N₂O₃ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 268.27 g/mol [3] | 268.27 g/mol | 252.27 g/mol |
| Melting Point | Not available | >300 °C[4] | 293-295 °C[2] |
| Boiling Point | Not available | Not available | 395.45 °C (estimated)[2] |
| Density | 1.348 g/cm³[1] | Not available | 1.1562 (estimated)[2] |
| pKa | Not available | Not available | 8.43[2] |
| Solubility | Not available | Soluble in DMF:MeOH (2:1) at 50 mg/mL[4] | Practically insoluble in water[2] |
Spectral Data
Spectral data is essential for the identification and characterization of 5-(3-hydroxyphenyl)-5-phenylhydantoin. While full spectral data sets are often proprietary, characteristic spectral information can be inferred from available sources.
| Spectral Data Type | 5-(3-hydroxyphenyl)-5-phenylhydantoin |
| ¹H NMR | Spectra available from commercial suppliers, indicating its structural confirmation is possible through this method.[5] |
| ¹³C NMR | Data for the 4-hydroxy isomer is available and can provide a reference for the expected chemical shifts.[6][7] |
| Mass Spectrometry | Mass spectra for the 4-hydroxy isomer are available, which can be used to predict fragmentation patterns.[8] |
| Infrared (IR) Spectroscopy | IR spectra for related hydantoin (B18101) structures are available, allowing for the identification of key functional groups such as C=O and N-H stretches. |
Synthesis and Experimental Protocols
Synthetic Approach: Bucherer-Bergs Reaction
A plausible and widely used method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9][10][11][12][13] This one-pot reaction typically involves a ketone, potassium cyanide, and ammonium (B1175870) carbonate. For the synthesis of 5-(3-hydroxyphenyl)-5-phenylhydantoin, the starting ketone would be 3-hydroxybenzophenone.
Reaction Scheme:
Caption: Bucherer-Bergs synthesis of 5-(3-hydroxyphenyl)-5-phenylhydantoin.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzophenone, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol. Molar ratios would typically be in excess for the cyanide and carbonate salts relative to the ketone.[10]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.[10]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into water.
-
Purification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. The precipitate can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(3-hydroxyphenyl)-5-phenylhydantoin.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of phenytoin and its metabolites from biological matrices.[4][14][15][16]
Experimental Protocol Outline:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.[4][15]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][16]
-
Flow Rate: Typically around 1 mL/min.[16]
-
Detection: UV detection at a wavelength of approximately 220-250 nm.[4]
-
-
Quantification: A calibration curve is generated using standards of known concentrations of 5-(3-hydroxyphenyl)-5-phenylhydantoin to quantify the analyte in the unknown samples.
Pharmacological Profile
Metabolic Pathway of Phenytoin
5-(3-hydroxyphenyl)-5-phenylhydantoin is a product of the phase I metabolism of phenytoin, which is primarily mediated by the cytochrome P450 enzyme system in the liver. The major metabolic pathway involves hydroxylation at the para-position to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), with hydroxylation at the meta-position being a minor pathway.[1][17] These hydroxylated metabolites are then conjugated with glucuronic acid in phase II metabolism before excretion.[1][3][17]
Caption: Metabolic pathway of Phenytoin to its hydroxylated metabolites.
The primary enzymes involved in the hydroxylation of phenytoin are CYP2C9 and CYP2C19.[1][17][18][19] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in phenytoin metabolism and plasma concentrations. The hydroxylated metabolites, including 5-(3-hydroxyphenyl)-5-phenylhydantoin, are generally considered to be pharmacologically less active than the parent drug.[20]
Anticonvulsant Activity Screening
The anticonvulsant potential of compounds like 5-(3-hydroxyphenyl)-5-phenylhydantoin is typically evaluated using a battery of preclinical in vivo models.
Caption: General workflow for preclinical anticonvulsant drug screening.
Experimental Protocol Outline for Maximal Electroshock (MES) Test: [21][22][23][24]
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: The test compound is administered intraperitoneally or orally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific pretreatment time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect. The median effective dose (ED₅₀) is then calculated.
While direct evidence for the anticonvulsant activity of 5-(3-hydroxyphenyl)-5-phenylhydantoin is limited, studies on other hydroxylated hydantoin derivatives have shown that such modifications can influence activity.[25][26][27]
Safety and Handling
Based on information for the isomeric 5-(4-hydroxyphenyl)-5-phenylhydantoin, it is advisable to handle 5-(3-hydroxyphenyl)-5-phenylhydantoin with care. It may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.
Conclusion
5-(3-hydroxyphenyl)-5-phenylhydantoin is a key metabolite in the biotransformation of phenytoin. While its own pharmacological activity is not extensively documented, its chemical and physical properties are of significant interest to researchers in medicinal chemistry and drug metabolism. The methodologies outlined in this guide for its synthesis and analysis, along with the understanding of its place in the metabolic pathway of phenytoin, provide a solid foundation for further investigation into this and related compounds. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin.
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- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 22. ijpp.com [ijpp.com]
- 23. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 25. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
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